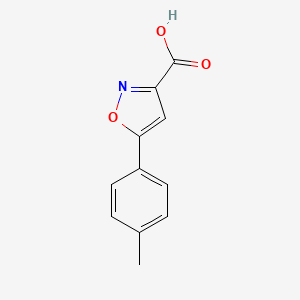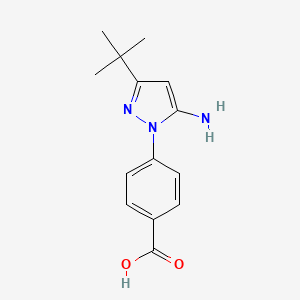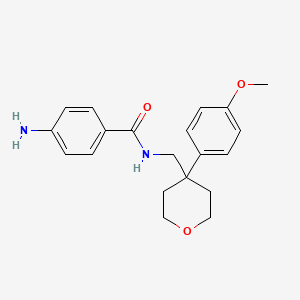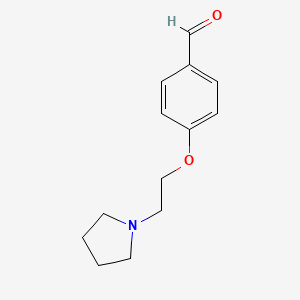
4-(4-溴苯基)-2-肼基-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole (4-BPH) is an organic compound that has been studied extensively in the field of synthetic organic chemistry due to its unique structure and versatile reactivity. 4-BPH is a member of the thiazole family of heterocyclic compounds and is composed of a four-membered ring containing two nitrogen atoms, one sulfur atom, and one bromine atom. It has been used in a variety of organic syntheses and has been studied for its potential applications in medicinal chemistry and drug development.
科学研究应用
抗菌和抗真菌活性
4-(4-溴苯基)-2-肼基-1,3-噻唑衍生物的一个显着应用在于抗菌和抗真菌活性。具有相似结构的合成化合物对各种细菌和真菌菌株表现出中等至极好的功效,包括白色念珠菌、新型隐球菌和黄曲霉 (Bharti、Nath、Tilak 和 Singh,2010 年)。另一项对相关化合物的研究显示出抗菌和抗真菌活性,一些化合物表现出有希望的抗菌活性 (Güzeldemirci 和 Küçükbasmacı,2010 年)。
抗癌活性
4-(4-溴苯基)-2-肼基-1,3-噻唑的衍生物也因其抗癌特性而被探索。发现某些化合物对各种癌细胞系表现出显着的细胞毒性,展示了这些化合物在癌症研究中的潜力 (Nguyen、Mungara、Kim、Lee 和 Park,2015 年)。
缓蚀
4-(4-溴苯基)-2-肼基-1,3-噻唑及其衍生物的化学结构在缓蚀中有应用。使用密度泛函理论 (DFT) 和蒙特卡罗模拟的研究表明,某些衍生物是酸性环境中钢的有效缓蚀剂 (Obot、Kaya、Kaya 和 Tüzün,2016 年)。
降压活性
某些 2-芳基-5-肼基-1,3,4-噻二唑,与 4-(4-溴苯基)-2-肼基-1,3-噻唑相关,已被合成并发现具有降压活性。这些化合物对血管平滑肌表现出直接的松弛作用,表明在高血压治疗中发展的潜力 (Turner、Myers、Gadie、Nelson、Pape、Saville、Doxey 和 Berridge,1988 年)。
未来方向
The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this moiety are continually being synthesized and evaluated for their biological activities. Future research on “4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole” could involve evaluating its biological activity and optimizing its structure for improved activity .
作用机制
Target of Action
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is a pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of the compound . The compound’s interaction with its targets results in significant changes, including the inhibition of growth and proliferation of the disease-causing organisms.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the target organisms, leading to their inhibition
Result of Action
The result of the action of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This leads to a reduction in the severity of the diseases caused by these organisms.
生化分析
Biochemical Properties
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect nerve signal transmission. Additionally, this compound has been observed to interact with various proteins involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) .
Cellular Effects
The effects of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase in neuronal cells, leading to changes in nerve impulse transmission . Furthermore, 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole can induce oxidative stress in cells by increasing the production of ROS, which can damage cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and disrupts normal nerve signal transmission . Additionally, this compound can bind to proteins involved in oxidative stress responses, leading to an increase in ROS production and subsequent cellular damage . The molecular interactions of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole with these biomolecules highlight its potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole can induce toxic effects, including oxidative stress, cellular damage, and adverse behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes involved in oxidative stress responses, leading to the production of ROS and subsequent cellular damage . Additionally, 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole can affect metabolic flux and metabolite levels, further influencing cellular processes .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole within cells and tissues are critical for understanding its biological effects. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole plays a crucial role in its activity and function. This compound has been observed to localize in mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration . The targeting signals and post-translational modifications of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLQHGRDWHUIIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344825 |
Source


|
| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4871-22-1 |
Source


|
| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


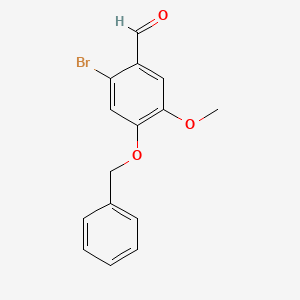
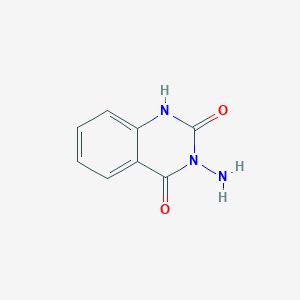

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)
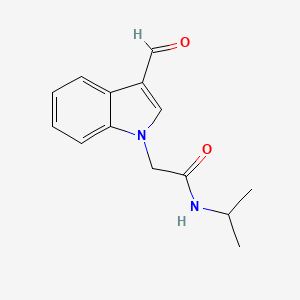
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
